Phenylthiourea
Overview
Description
2-Selenouracil is a selenium-containing analog of uracil, a naturally occurring pyrimidine nucleobase found in RNA. Selenium, a chalcogen element, replaces the oxygen atom at the 2-position of the uracil ring, resulting in unique chemical and biological properties.
Mechanism of Action
Target of Action
Phenylthiourea, also known as N-Phenylthiourea, primarily targets the enzyme phenoloxidase . Phenoloxidase is a key enzyme involved in melanization, a process that leads to the formation of melanin, a natural polymer widespread in living organisms .
Mode of Action
This compound acts as a competitive inhibitor of phenoloxidase . This means it competes with the substrate for the active site of the enzyme, thereby reducing the rate of the reaction. The inhibition constant of this compound was estimated as 0.21 ± 0.09 μM, indicating a strong binding affinity to the enzyme .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the melanization process . Phenoloxidase, the enzyme inhibited by this compound, catalyzes the initial steps of melanization, specifically the oxidation of monophenols and ortho-diphenols into ortho-quinones . These quinones then undergo spontaneous intramolecular cyclization to yield indoles, which subsequently polymerize into melanin .
Result of Action
The primary result of this compound’s action is the inhibition of melanin formation . By competitively inhibiting phenoloxidase, this compound reduces the production of melanin, which can have various effects depending on the organism and context. For example, excessive melanin production is related to the development of certain diseases such as human melanoma .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in the context of corrosion inhibition, the performance of this compound varies significantly between acidic and salt environments
Biochemical Analysis
Biochemical Properties
Phenylthiourea is known to interact with various enzymes and proteins. It is a well-known inhibitor of phenoloxidase, a key enzyme involved in melanin synthesis . The interaction between this compound and phenoloxidase results in the inhibition of melanogenesis .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been found to alter retinoic acid and insulin-like growth factor (IGF) regulation of neural crest and mesodermal components of craniofacial development in zebrafish . This compound influences cell function by altering cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its binding interactions with biomolecules and its role in enzyme inhibition. As a tyrosinase inhibitor, this compound binds to the active site of the enzyme, preventing it from catalyzing the oxidation of phenols, thereby inhibiting melanin production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. While it is known for its immediate effect of inhibiting melanogenesis, long-term effects on cellular function have also been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in zebrafish, a standard concentration of 0.003% (200 µM) this compound is commonly used to inhibit melanogenesis with reportedly minimal other effects . Higher concentrations (0.03%) have been found to inhibit neural crest development .
Metabolic Pathways
Given its role as a tyrosinase inhibitor, it is likely to be involved in the metabolic pathways related to melanin synthesis .
Subcellular Localization
Given its role as a tyrosinase inhibitor, it is likely to be found in locations where tyrosinase is present, such as the melanosome, a specialized organelle in pigment cells where melanin synthesis occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-selenouracil typically involves the substitution of the oxygen atom in uracil with selenium. One common method is the reaction of uracil with selenium dioxide (SeO2) in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of 2-selenouracil .
Industrial Production Methods
While specific industrial production methods for 2-selenouracil are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Selenouracil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the selenium atom, which imparts distinct reactivity compared to its oxygen and sulfur analogs .
Common Reagents and Conditions
Oxidation: 2-Selenouracil can be oxidized using hydrogen peroxide (H2O2) under different pH conditions.
Major Products
The major products formed from these reactions include diselenide compounds, selenol derivatives, and substituted uracil derivatives.
Scientific Research Applications
2-Selenouracil has a wide range of scientific research applications:
Comparison with Similar Compounds
2-Selenouracil is often compared with its sulfur analog, 2-thiouracil, and its oxygen analog, uracil. The key differences include:
2-Thiouracil: Contains a sulfur atom at the 2-position instead of selenium.
Uracil: The natural pyrimidine nucleobase with an oxygen atom at the 2-position.
Properties
IUPAC Name |
phenylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULZLIGZKMKICU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
Record name | PHENYLTHIOUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5123 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021134 | |
Record name | 1-Phenyl-2-thiourea | |
Source | EPA DSSTox | |
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Molecular Weight |
152.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Needle-like crystals. Used in the manufacture of rodenticides and in medical genetics. (EPA, 1998), Solid; [Merck Index] White or light brown powder; [Alfa Aesar MSDS] | |
Record name | PHENYLTHIOUREA | |
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Record name | 1-Phenyl-2-thiourea | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In water, 2.47X10+3 mg/L at 25 °C, Soluble in 400 parts cold water, 17 parts boiling water, Soluble in ethanol and sodium hydroxide | |
Record name | PHENYLTHIOUREA | |
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Record name | 1-PHENYL-2-THIOUREA | |
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Density |
1.3 (EPA, 1998) - Denser than water; will sink, 1.3 | |
Record name | PHENYLTHIOUREA | |
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Record name | 1-PHENYL-2-THIOUREA | |
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Vapor Pressure |
0.00209 [mmHg] | |
Record name | 1-Phenyl-2-thiourea | |
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Mechanism of Action |
Thyroid hormone (T4) can be detected in thyroid follicles in wild-type zebrafish larvae from 3 days of development, when the thyroid has differentiated. In contrast, embryos or larvae treated with goitrogens (substances such as methimazole, potassium percholorate, and 6-n-propyl-2-thiouracil) are devoid of thyroid hormone immunoreactivity. Phenythiourea (PTurea; also commonly known as PTU) is widely used in zebrafish research to suppress pigmentation in developing embryos/fry. PTurea contains a thiocarbamide group that is responsible for goitrogenic activity in methimazole and 6-n-propyl-2-thiouracil. In the present study, /this research/ shows that commonly used doses of 0.003% PTurea abolish T4 immunoreactivity of the thyroid follicles of zebrafish larvae. As development of the thyroid gland is not affected, these data suggest that PTurea blocks thyroid hormone production. Like other goitrogens, PTurea causes delayed hatching, retardation and malformation of embryos or larvae with increasing doses. At doses of 0.003% PTurea, however, toxic side effects seem to be at a minimum, and the maternal contribution of the hormone might compensate for compromised thyroid function during the first days of development., The ability or inability to taste the compound phenylthiocarbamide (PTC) is a classic inherited trait in humans and has been the subject of genetic and anthropological studies for over 70 years. This trait has also been shown to correlate with a number of dietary preferences and thus may have important implications for human health. The recent identification of the gene that underlies this phenotype has produced several surprising findings. This gene is a member of the T2R family of bitter taste receptor genes. It exists in seven different allelic forms, although only two of these, designated the major taster and major non-taster forms, exist at high frequency outside sub-Saharan Africa. The non-taster allele resides on a small chromosomal region identical by descent, indicating that non-tasters are descended from an ancient founder individual, and consistent with an origin of the non-taster allele preceding the emergence of modern humans out of Africa. The two major forms differ from each other at three amino acid positions, and both alleles have been maintained at high frequency by balancing natural selection, suggesting that the non-taster allele serves some function. We hypothesize that this function is to serve as a receptor for another, as yet unidentified toxic bitter substance. At least some of the remaining five haplotypes appear to confer intermediate sensitivity to PTC, suggesting future detailed studies of the relationships between receptor structure and taste function., Humans' bitter taste perception is mediated by the hTAS2R subfamily of the G protein-coupled membrane receptors (GPCRs). Structural information on these receptors is currently limited. Here we identify residues involved in the binding of phenylthiocarbamide (PTC) and in receptor activation in one of the most widely studied hTAS2Rs (hTAS2R38) by means of structural bioinformatics and molecular docking. The predictions are validated by site-directed mutagenesis experiments that involve specific residues located in the putative binding site and trans-membrane (TM) helices 6 and 7 putatively involved in receptor activation. Based on our measurements, we suggest that (i) residue N103 participates actively in PTC binding, in line with previous computational studies. (ii) W99, M100 and S259 contribute to define the size and shape of the binding cavity. (iii) W99 and M100, along with F255 and V296, play a key role for receptor activation, providing insights on bitter taste receptor activation not emerging from the previously reported computational models. | |
Record name | 1-PHENYL-2-THIOUREA | |
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Color/Form |
Needles from water; prisms from alcohol, Needles | |
CAS No. |
103-85-5 | |
Record name | PHENYLTHIOUREA | |
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Record name | Phenylthiourea | |
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Record name | 1-Phenyl-2-thiourea | |
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Record name | N-phenylthiourea | |
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Record name | Phenylthiourea | |
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Record name | Thiourea, N-phenyl- | |
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Record name | PHENYLTHIOUREA | |
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Record name | 1-PHENYL-2-THIOUREA | |
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Melting Point |
298.4 °F (EPA, 1998), 154 °C | |
Record name | PHENYLTHIOUREA | |
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Record name | 1-PHENYL-2-THIOUREA | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
A: The molecular formula of Phenylthiourea is C7H8N2S, and its molecular weight is 152.22 g/mol. []
A: this compound exhibits characteristic peaks in various spectroscopic analyses. For instance, in infrared (IR) spectroscopy, it shows distinct peaks for N-H, C=S, and aromatic C-H stretches. [, , , , ] Additionally, in nuclear magnetic resonance (NMR) spectroscopy, both proton (1H) and carbon (13C) NMR spectra provide insights into the compound's structure. [, , , , ]
A: this compound and its derivatives have been investigated for their corrosion inhibition properties, particularly for carbon steel in acidic environments. They act as mixed-type inhibitors, affecting both anodic and cathodic reactions involved in the corrosion process. [] The inhibition efficiency is influenced by factors like concentration, temperature, and the presence of other ions in the solution. []
A: While this compound is generally stable under ambient conditions, its stability can be affected by factors like temperature, pH, and exposure to light. [] Further research is needed to comprehensively understand its stability profile under diverse conditions relevant to specific applications.
A: While this compound itself might not possess strong catalytic properties, it can be modified to create ligands that coordinate with metal ions, forming complexes with catalytic applications. [] These metal complexes, often involving copper or nickel, can catalyze various organic reactions. []
A: Computational chemistry plays a crucial role in understanding the properties and behavior of this compound. Techniques like density functional theory (DFT) calculations provide insights into electronic structure, molecular geometry, and reactivity. [] These calculations help in predicting various properties, including spectroscopic features, interactions with other molecules, and potential biological activities. []
A: QSAR models, which correlate molecular structure with biological activity, have been developed for this compound derivatives. These models help in understanding how structural modifications, like the introduction of specific substituents, influence the compound's activity, potency, and selectivity towards specific targets. []
A: The biological activity of this compound can be significantly altered by modifying its structure. For instance, introducing electron-donating or electron-withdrawing groups on the phenyl ring can influence its interactions with target molecules, affecting its potency and selectivity. [, , , ] The position of these substituents on the phenyl ring also plays a role in determining the activity. [, , , ] Furthermore, replacing the phenyl group with other aromatic or aliphatic groups can drastically change its pharmacological profile. [, ]
ANone: As with any chemical substance, appropriate safety precautions should be taken when handling this compound. It is essential to consult the material safety data sheet (MSDS) for information regarding its safe handling, storage, and disposal. Additionally, researchers should adhere to all relevant SHE regulations and guidelines applicable to their specific work environment.
ANone: Specific data on the ADME profile of this compound is limited in the provided research. Further studies are needed to determine its pharmacokinetic properties, which are crucial for understanding its behavior in vivo.
A: Yes, this compound derivatives have shown promising anticancer activities in various studies. For instance, N-(4-methoxy)-benzoyl-N'-phenylthiourea and N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea exhibited cytotoxic activity against MCF-7 breast cancer cells in vitro. [, ] Additionally, other derivatives have shown promising results against breast, cervical, and liver cancer cell lines. [, , ]
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